![molecular formula C12H10O4 B12903157 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid CAS No. 37744-70-0](/img/structure/B12903157.png)
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives and phenyl compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 5-formyl furan-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Mn3Fe7 for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antibacterial and antifungal activities.
Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can form stable interactions with enzyme active sites, enhancing its catalytic efficiency . These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid include:
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- 5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties
Eigenschaften
CAS-Nummer |
37744-70-0 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5-[hydroxy(phenyl)methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-11(8-4-2-1-3-5-8)10-6-9(7-16-10)12(14)15/h1-7,11,13H,(H,14,15) |
InChI-Schlüssel |
MXGDSMIDTNTQIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=CO2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
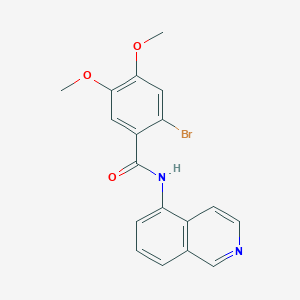
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
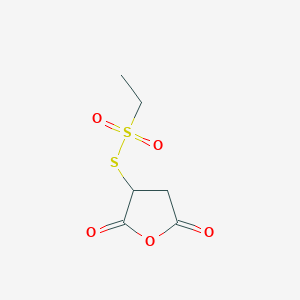
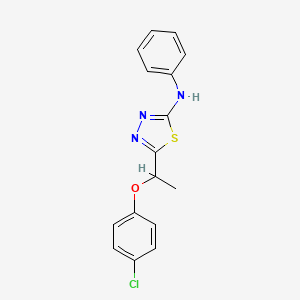
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

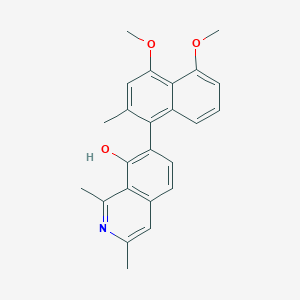
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
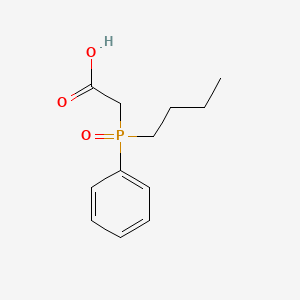
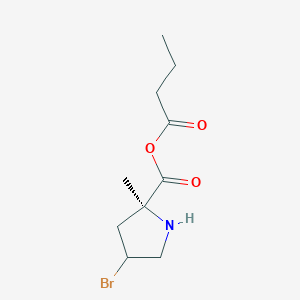
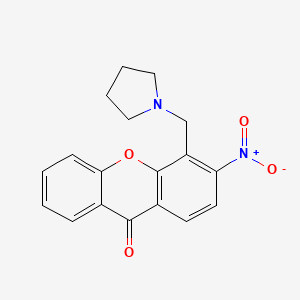
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)
